Parishin K as a Precursor to Parishin J: Superior Cardioprotection via JNK1 Pathway Modulation Compared to Gastrodin
Parishin K functions as an upstream precursor to parishin J, which demonstrated significantly greater cardioprotective efficacy compared to the positive control gastrodin. In a hypoxia/reoxygenation (H/R) injury model using H9c2 cardiomyocytes, parishins J and B provided greater cardioprotection than gastrodin [1]. The superior protection conferred by parishin J was mechanistically linked to inhibition of JNK1 phosphorylation levels, down-regulation of c-jun and ATF-2 phosphorylation, and decreased phosphorylation of 14-3-3 with increased binding to Bax [1]. While Parishin K itself has been identified as an inhibitor of H9c2 cells with potential cardioprotective effects , its value as a research tool lies in its capacity to generate parishin J, the metabolite responsible for the observed superior efficacy relative to gastrodin.
| Evidence Dimension | Cardioprotective efficacy in H9c2 H/R injury model |
|---|---|
| Target Compound Data | Parishin K is a precursor to parishin J, which exhibits significant cardioprotection via JNK1 pathway inhibition |
| Comparator Or Baseline | Gastrodin (positive control): less effective cardioprotection than parishin J and parishin B |
| Quantified Difference | Parishin J and B provided greater cardioprotection than gastrodin; exact fold-difference or EC50 values not reported in available abstracts |
| Conditions | H9c2 cardiomyocytes subjected to hypoxia/reoxygenation (H/R) injury |
Why This Matters
This differentiation establishes Parishin K as the preferred research tool for investigators studying JNK1-mediated cardioprotective mechanisms, as its metabolite parishin J demonstrates efficacy surpassing the industry-standard reference compound gastrodin.
- [1] Myocardial protection properties of parishins from the roots of Gastrodia elata Bl. Biomedicine & Pharmacotherapy. 2020; 121:109645. View Source
